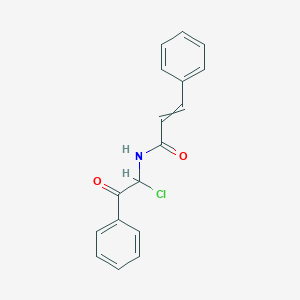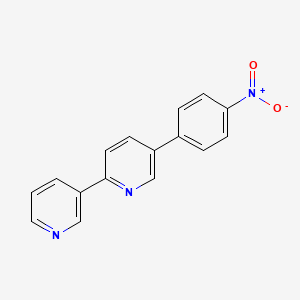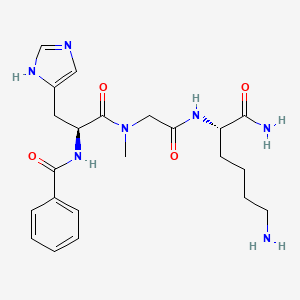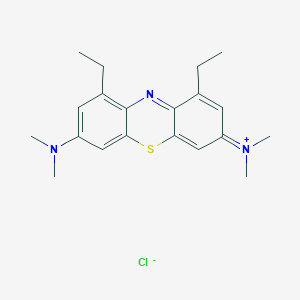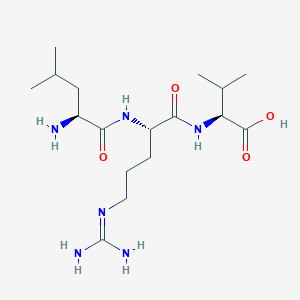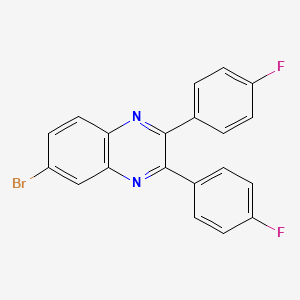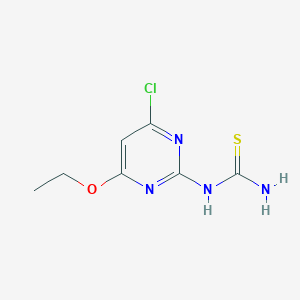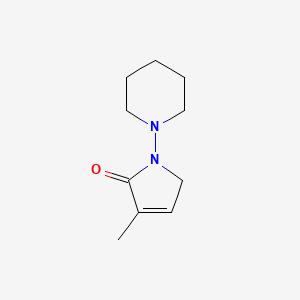
3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Méthyl-1-(pipéridin-1-yl)-1,5-dihydro-2H-pyrrol-2-one est un composé hétérocyclique qui présente un cycle pipéridine fusionné avec une structure de pyrrolidinone
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-Méthyl-1-(pipéridin-1-yl)-1,5-dihydro-2H-pyrrol-2-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 3-méthyl-1-pipéridinone avec des réactifs appropriés pour former le cycle pyrrolidinone souhaité. Les conditions réactionnelles incluent souvent l'utilisation de catalyseurs, de solvants et de réglages spécifiques de température et de pression pour optimiser le rendement et la pureté .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu pour garantir une qualité constante et un débit élevé. L'utilisation de systèmes catalytiques avancés et le contrôle automatisé des paramètres de réaction peuvent améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La 3-Méthyl-1-(pipéridin-1-yl)-1,5-dihydro-2H-pyrrol-2-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire différents dérivés hydrogénés.
Substitution : Les réactions de substitution nucléophile peuvent introduire divers groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les halogénoalcanes. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées, des solvants et des catalyseurs .
Principaux produits
Applications de la recherche scientifique
La 3-Méthyl-1-(pipéridin-1-yl)-1,5-dihydro-2H-pyrrol-2-one a été largement étudiée pour ses applications dans :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Enquête sur son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploration de son potentiel en tant qu'intermédiaire pharmaceutique dans le développement de médicaments.
Industrie : Utilisé dans la production de matériaux et de polymères avancés
Mécanisme d'action
Le mécanisme par lequel la 3-Méthyl-1-(pipéridin-1-yl)-1,5-dihydro-2H-pyrrol-2-one exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biologiques, conduisant à des résultats thérapeutiques souhaités. Par exemple, le composé peut inhiber certaines enzymes ou certains récepteurs, affectant ainsi les processus cellulaires tels que la transduction du signal et l'expression génique .
Applications De Recherche Scientifique
3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism by which 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de pipéridine et de pyrrolidinone, tels que :
- 1-(Pipéridin-1-yl)pyrrolidin-2-one
- 3-Méthylpipéridin-2-one
- 1-(Pipéridin-1-yl)-3-méthylpyrrolidin-2-one .
Unicité
Ce qui distingue la 3-Méthyl-1-(pipéridin-1-yl)-1,5-dihydro-2H-pyrrol-2-one, c'est sa combinaison unique de caractéristiques structurelles, qui confèrent une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications dans la recherche et l'industrie .
Propriétés
Numéro CAS |
918638-11-6 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
4-methyl-1-piperidin-1-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H16N2O/c1-9-5-8-12(10(9)13)11-6-3-2-4-7-11/h5H,2-4,6-8H2,1H3 |
Clé InChI |
MIQHEZWUHXXNKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCN(C1=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
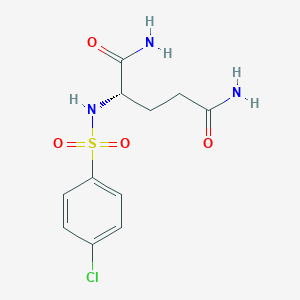
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
